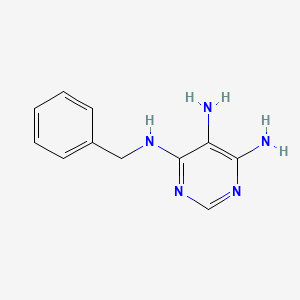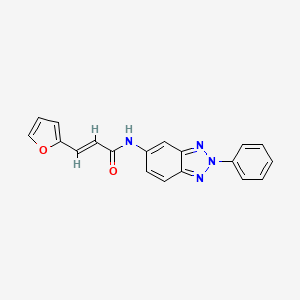![molecular formula C15H16O3 B5515032 1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]chromen-6-ones belong to a class of compounds with varied biological and chemical properties. They have been studied for their potential antibacterial activity, fluorescence, and interaction with metals, among other characteristics. The structure of these compounds often involves a chromene moiety, a fused benzene, and a pyran ring, which allows for a diverse range of chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves one-pot, multicomponent reactions, or regioselective Wittig reactions. For instance, a series of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones were synthesized via a one-pot multicomponent reaction involving 6-methoxy-1-tetralone, aryl aldehydes, and thiourea, followed by cyclization under solvent-free conditions (Velpula et al., 2015).
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using X-ray crystallography, revealing specific conformations and molecular interactions. The crystal structure of compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene showcases pi-pi stacking interactions and C-H...pi(arene) hydrogen bonds, forming dimeric aggregates (da Silva et al., 2007).
Chemical Reactions and Properties
Benzo[c]chromen-6-ones undergo various chemical reactions, including etherification, oximation, Beckmann rearrangement, and reactions with phosphorus ylides. These reactions lead to a variety of products with potential antibacterial and enzyme inhibitory activities (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure and substituents. For example, the crystal structure analysis provides insight into the molecular packing and intermolecular interactions within the crystal lattice (Wang et al., 2005).
Aplicaciones Científicas De Investigación
Synthetic Applications
A study by Velpula et al. (2015) detailed the one-pot, solvent-free synthesis of a series of compounds derived from 6-methoxy-1-tetralone, showcasing its application in creating antibacterial agents. This synthesis utilized a multi-component reaction followed by cyclization, highlighting its potential in medicinal chemistry for developing broad-spectrum antibacterial compounds (Velpula et al., 2015).
Fluorescence Properties
Uchiyama et al. (2006) explored the unusual fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, noting its almost non-fluorescent nature in aprotic solvents while exhibiting strong fluorescence in protic solvents. This highlights its potential as a fluorogenic sensor, leveraging its "off-on" fluorescence capabilities in varying solvent environments (Uchiyama et al., 2006).
Metal Interaction Studies
Gülcan et al. (2021) investigated the fluorescence and metal interaction properties of racemic derivatives of benzo[c]chromen-6-one, demonstrating its utility in designing fluorescence probes. This work particularly emphasized the compound's fluorescence enhancement in the presence of metals, suggesting its application in analytical, environmental, and medicinal chemistry for detecting metal ions (Gülcan et al., 2021).
Crystallographic and Structural Insights
Several studies have focused on the crystallographic analysis of related compounds, providing insights into their molecular structures and interactions. For instance, the work by Siegel et al. (2010) and Dasari et al. (2013) on alternariol and its derivatives revealed the molecular configurations and hydrogen bonding patterns, which are essential for understanding the compound's chemical behavior and its interaction within biological systems (Siegel et al., 2010; Dasari et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1-methoxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9-7-12(17-2)14-10-5-3-4-6-11(10)15(16)18-13(14)8-9/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFWOTCGKOSXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)
![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)



![4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)
![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)
![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)
